CP-944629

Description

Properties

IUPAC Name |

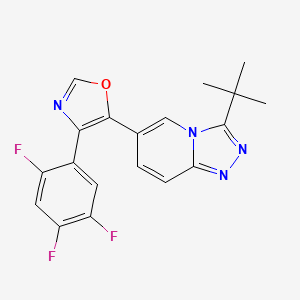

5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O/c1-19(2,3)18-25-24-15-5-4-10(8-26(15)18)17-16(23-9-27-17)11-6-13(21)14(22)7-12(11)20/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZJNPIWZYMGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057876 | |

| Record name | CP-944629 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668990-94-1 | |

| Record name | CP-944629 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668990941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-944629 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB2ZD36HED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

No Publicly Available Data for CP-944629

Despite a comprehensive search of scientific databases and public records, no information was found for a compound designated "CP-944629." This suggests that the identifier may be incorrect, represent an internal code not yet disclosed in public forums, or be a typographical error.

As a result, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated at this time. The core requirements of the request are contingent on the availability of foundational data regarding the compound's mechanism of action, which is currently absent from the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not accessible through public searches. Without a valid and publicly documented compound name or alternative identifier, a detailed analysis of its pharmacological profile is not possible.

In-Depth Technical Guide: The Cellular Target and Mechanism of Action of CP-944629

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-944629 is a potent and selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). This technical guide delineates the cellular target of this compound, its mechanism of action, and its pharmacological effects. Quantitative data on its potency, selectivity, and in vivo efficacy are presented, along with detailed experimental methodologies for key assays. Furthermore, this document provides visual representations of the p38α signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding of this compound's biological activity.

Core Target and Mechanism of Action

The primary cellular target of this compound is the p38α mitogen-activated protein kinase (MAPK) . This compound exhibits potent inhibitory activity against this kinase, with a reported IC50 of 1.8 nM .

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] They are key regulators of the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The p38 MAPK pathway is a three-tiered kinase cascade initiated by external stimuli. These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6.[2] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[2] Activated p38α MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, culminating in a cellular response.[2]

This compound acts as an ATP-competitive inhibitor, binding to the active site of p38α and preventing the phosphorylation of its downstream targets. This inhibition effectively blocks the signaling cascade responsible for the production of inflammatory mediators.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay System |

| IC50 vs. p38α | 1.8 nM | Human | Recombinant Enzyme Assay |

| IC50 vs. TNF-α production | 63 nM | Human | Whole Blood |

| IC50 vs. TNF-α production | 8.3 nM | Human | Isolated Mononuclear Cells |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Species | Model |

| ED50 (TNF-α inhibition) | 0.1 mg/kg, p.o. | Rat | LPS-induced |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | IC50 (µM) |

| p38α | 0.0018 |

| p38γ | >10 |

| p38δ | >10 |

| MKK1 | >10 |

| MAPK2/ERK2 | >10 |

| JNK | >10 |

| MAPKAP-K1a | >10 |

| MAPKAP-K2 | >10 |

| Panel of 26 other kinases | >10 |

Table 4: Pharmacokinetic Parameters of this compound

| Species | Bioavailability (F%) |

| Monkey | 66% |

| Rat | 54% |

Experimental Protocols

p38α Kinase Inhibition Assay (Biochemical)

This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of compounds against p38α MAPK.

Materials:

-

Recombinant human p38α MAPK (active)

-

ATF-2 (substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate)

-

ATP

-

Test compound (this compound) and positive control (e.g., SB203580)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. A typical concentration range for IC50 determination is 100 µM to 1 nM.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.

-

Assay Plate Setup: Add 1 µl of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µl of the diluted p38α MAPK to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µl of a solution containing ATF-2 substrate and ATP to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Kinase Activity Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert the generated ADP to ATP and then to a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LPS-Induced TNF-α Production in Human Whole Blood

This protocol describes a method to measure the inhibitory effect of this compound on TNF-α production in a physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

RPMI 1640 medium

-

96-well culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Blood Dilution: Dilute the whole blood 1:10 with RPMI 1640 medium.

-

Compound Treatment: Add various concentrations of this compound to the wells of a 96-well plate.

-

Cell Addition: Add 180 µl of the diluted whole blood to each well.

-

Stimulation: Add 20 µl of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate TNF-α production. For the negative control, add 20 µl of medium.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Plasma Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant (plasma).

-

TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value as described above.

Signaling Pathways and Experimental Workflows

p38α MAPK Signaling Pathway

Caption: p38α MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for p38α Inhibitor Screening

Caption: Workflow for screening and characterizing p38α MAPK inhibitors.

References

The Selectivity Profile of p38α Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of small molecule inhibitors targeting the p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation. Due to the absence of publicly available data for CP-944629, this document will focus on the well-characterized and selective p38α inhibitor, VX-745 (Neflamapimod) , as a primary example to illustrate the principles of kinase inhibitor selectivity. Additional comparative data for another widely studied inhibitor, BIRB 796 (Doramapimod) , is also included.

Introduction to p38α MAPK and its Inhibition

The p38 MAPK family, comprising four isoforms (α, β, γ, and δ), plays a pivotal role in intracellular signaling cascades that govern cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2] Specifically, the p38α isoform is a central mediator in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive therapeutic target for a range of inflammatory diseases.[3][4] The development of selective p38α inhibitors is a significant area of research aimed at modulating these pathological inflammatory responses.

Quantitative Selectivity Profile of p38α Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This is typically quantified by comparing its inhibitory potency (e.g., IC50 or Kd values) against the primary target versus a panel of other kinases.

Table 1: In Vitro Kinase Inhibition Profile of VX-745

| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α | Reference |

| p38α (MAPK14) | 10 | 1 | [5] |

| p38β (MAPK11) | 220 | 22 | [5] |

| p38γ (MAPK12) | >20,000 | >2000 | [5] |

| p38δ (MAPK13) | Not Reported | - | |

| ERK1 | >10,000 | >1000 | |

| JNK1 | >10,000 | >1000 | |

| JNK2 | Not Reported | - | |

| JNK3 | >10,000 | >1000 |

Data compiled from multiple sources. Fold selectivity is calculated as IC50 (Off-target) / IC50 (p38α).

Table 2: Comparative Selectivity of BIRB 796

| Kinase Target | IC50 (nM) | Kd (nM) | Reference |

| p38α | 38 | 0.1 | [6][7] |

| p38β | 65 | Not Reported | [6] |

| p38γ | 200 | Not Reported | [6] |

| p38δ | 520 | Not Reported | [6] |

| JNK2 | 98 | - | |

| c-Raf-1 | 1400 | - |

IC50 and Kd values for BIRB 796 highlight its potent, high-affinity binding to p38α and its broader activity across all p38 isoforms compared to VX-745.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitors discussed.

In Vitro Kinase Assays

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

Methodology: Spectrophotometric Coupled-Enzyme Assay (for VX-745)

-

Reagents: Purified recombinant human p38α, p38β, and other kinases of interest, ATP, appropriate peptide substrate (e.g., ATF2), pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Assay Principle: The assay measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the kinase activity.

-

Procedure:

-

Kinase reactions are set up in a 96- or 384-well plate format.

-

Each well contains the kinase, the peptide substrate, and the coupling enzymes in a suitable buffer.

-

The test compound (e.g., VX-745) is added at varying concentrations.

-

The reaction is initiated by the addition of ATP.

-

The change in absorbance at 340 nm is monitored kinetically using a plate reader.

-

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[5]

Cellular Assays

Objective: To evaluate the potency of an inhibitor in a cellular context by measuring the inhibition of a downstream substrate of the target kinase.

Methodology: Inhibition of LPS-stimulated TNFα Production in Human Whole Blood (for VX-745 and BIRB 796)

-

Cell Source: Freshly drawn human whole blood.

-

Stimulation: Lipopolysaccharide (LPS) is used to stimulate the production of TNFα via the p38 MAPK pathway.

-

Procedure:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor (e.g., VX-745 or BIRB 796) for a specified time (e.g., 30 minutes).

-

LPS is then added to stimulate the cells.

-

The blood is incubated for an extended period (e.g., 18-24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

-

Quantification: The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of TNFα inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the p38 signaling pathway and the experimental workflow for determining kinase selectivity are provided below using the Graphviz DOT language.

Caption: The p38α MAPK signaling cascade.

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

Conclusion

The characterization of a kinase inhibitor's selectivity profile is a cornerstone of preclinical drug development. As exemplified by VX-745, a highly selective p38α inhibitor, and the pan-p38 inhibitor BIRB 796, a thorough understanding of on-target and off-target activities is crucial. The quantitative data and detailed experimental protocols presented in this guide provide a framework for researchers to evaluate and compare the selectivity of p38 MAPK inhibitors, ultimately aiding in the development of more effective and safer therapeutic agents.

References

- 1. p38 Inhibitors Products: R&D Systems [rndsystems.com]

- 2. SB203580 | Cell Signaling Technology [cellsignal.com]

- 3. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

Unveiling CP-944629: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-944629 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathway and synthetic workflow to facilitate a deeper understanding of this significant compound.

Introduction

The p38 MAPK signaling pathway plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway is associated with a range of diseases, making it a prime target for therapeutic intervention. This compound, chemically known as 5-(3-tert-butyl-[1][2][3]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole, emerged from discovery efforts aimed at identifying novel inhibitors of p38 MAPK with potential therapeutic applications. This document details the scientific journey from its conceptualization to its chemical synthesis and biological characterization.

Discovery and Mechanism of Action

The discovery of this compound was rooted in a focused effort to develop potent and selective inhibitors of p38α MAPK. The compound is believed to exert its inhibitory effect by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by cellular stressors or inflammatory cytokines, a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (e.g., MKK3, MKK6). These MAPKKs then dually phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate various downstream targets, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, CREB), leading to a cellular response.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, beginning with the construction of the core heterocyclic scaffolds, the[1][2][3]triazolo[4,3-a]pyridine and the 1,3-oxazole rings, followed by their coupling. A plausible synthetic route is outlined below.

Synthetic Workflow

The synthesis commences with the preparation of the key intermediates: a substituted[1][2][3]triazolo[4,3-a]pyridine and a functionalized 1,3-oxazole. These intermediates are then coupled to yield the final product, this compound.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Note: The following is a representative, hypothetical protocol based on common synthetic methodologies for similar heterocyclic compounds, as a specific, publicly available, detailed protocol for this compound is not readily found. Researchers should refer to relevant patents for authoritative synthetic procedures.

Step 1: Synthesis of 6-bromo-3-(tert-butyl)-[1][2][3]triazolo[4,3-a]pyridine (Intermediate 1)

-

To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., N,N-dimethylformamide), add pivaloyl chloride and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Isolate the resulting amide and subsequently treat it with a dehydrating agent (e.g., phosphorus oxychloride) at elevated temperature to effect cyclization.

-

Purify the crude product via column chromatography to yield Intermediate 1.

Step 2: Synthesis of 4-(2,4,5-trifluorophenyl)-1,3-oxazole (Intermediate 2)

-

React 2,4,5-trifluorobenzaldehyde with tosylmethyl isocyanide in the presence of a base (e.g., potassium carbonate) in a solvent such as methanol.

-

Heat the reaction mixture under reflux for several hours.

-

After completion, cool the reaction and isolate the product by extraction and subsequent purification by crystallization or chromatography to afford Intermediate 2.

Step 3: Coupling of Intermediates to form this compound

-

In a reaction vessel, combine Intermediate 1 and Intermediate 2 in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a suitable base (e.g., sodium carbonate), and a solvent (e.g., toluene/water mixture).

-

Heat the mixture under an inert atmosphere (e.g., argon) at reflux for 24 hours.

-

Monitor the reaction by thin-layer chromatography. Upon completion, cool the mixture and perform an aqueous workup.

-

Purify the final compound, this compound, by column chromatography on silica gel.

Biological Activity and Data

This compound has been evaluated for its inhibitory activity against p38 MAPK. The potency of the compound is typically determined through in vitro kinase assays.

In Vitro p38 MAPK Inhibition Assay Protocol

-

Reagents and Materials:

-

Recombinant human p38α kinase

-

ATP (Adenosine triphosphate)

-

Biotinylated substrate peptide (e.g., a peptide derived from ATF2)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the p38α enzyme and the this compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Data

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | p38α MAPK | TR-FRET Assay | [Data Not Publicly Available] |

Note: While this compound is known as a p38 MAPK inhibitor, specific quantitative data such as IC50 values are often proprietary and not always available in the public domain. Researchers are encouraged to consult specialized databases and patent literature for such information.

Conclusion

This compound represents a significant achievement in the pursuit of potent and selective p38 MAPK inhibitors. Its discovery and synthesis have provided a valuable tool for researchers studying the roles of the p38 MAPK pathway in various diseases. The methodologies and data presented in this guide offer a foundational understanding of this compound, intended to support further research and development efforts in the field of kinase inhibitors.

References

Unraveling the Biological Profile of CP-944629: A Technical Overview

Despite a comprehensive search of available scientific literature, no public data could be found on a compound designated as CP-944629. This suggests that "this compound" may be an internal development code that has not yet been disclosed in publications, a misnomer, or a compound that has not been the subject of published scientific research.

This guide is therefore unable to provide specific details on the biological activity, mechanism of action, quantitative data, or experimental protocols related to this compound.

General Approach to Characterizing the Biological Activity of a Novel Compound

For the benefit of researchers, scientists, and drug development professionals, we present a generalized framework that would typically be employed to characterize the biological activity of a new chemical entity, which would have been applied to a compound like this compound.

Target Identification and Binding Affinity

The initial step in characterizing a new compound is to identify its molecular target(s). This is often achieved through a combination of computational modeling and experimental screening.

Experimental Protocol: Radioligand Binding Assay

A common method to determine the binding affinity of a compound to its putative target is the radioligand binding assay.

-

Preparation of Cell Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membranes are incubated with a radiolabeled ligand (a known molecule that binds to the target) and varying concentrations of the unlabeled investigational compound (e.g., this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.

Data Presentation:

The binding affinities of a novel compound against a panel of receptors are typically summarized in a table.

| Receptor | Ki (nM) |

| Target X | Value |

| Off-target Y | Value |

| Off-target Z | Value |

Functional Activity Assessment

Once binding affinity is established, the functional effect of the compound on its target is determined. This involves assessing whether the compound acts as an agonist, antagonist, inverse agonist, or modulator.

Experimental Protocol: In Vitro Functional Assay (e.g., cAMP Assay for GPCRs)

-

Cell Culture: Cells expressing the target receptor are cultured.

-

Compound Treatment: The cells are treated with varying concentrations of the investigational compound.

-

Stimulation: The cells are stimulated with a known agonist for the receptor.

-

cAMP Measurement: The intracellular levels of cyclic AMP (cAMP), a common second messenger, are measured using techniques like ELISA or HTRF.

-

Data Analysis: The data is used to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound.

Data Presentation:

Functional assay results are often presented in a table comparing the potency and efficacy of the compound.

| Assay | Parameter | Value |

| Functional Assay | IC50 / EC50 (nM) | Value |

| Emax (%) | Value |

Signaling Pathway Analysis

Understanding how a compound modulates intracellular signaling pathways is crucial.

Workflow for Signaling Pathway Analysis:

Caption: Generalized signaling pathway initiated by compound binding.

In Vivo Efficacy and Pharmacokinetics

The final preclinical stage involves evaluating the compound's efficacy and pharmacokinetic properties in animal models.

Experimental Workflow for In Vivo Studies:

Caption: Typical workflow for in vivo compound evaluation.

While specific data for this compound is not available, the methodologies and frameworks outlined above represent the standard approach to characterizing the biological activity of a novel compound. Should information on this compound become publicly available, a detailed technical guide would be structured around these core principles of target identification, functional characterization, pathway analysis, and in vivo validation. Researchers are encouraged to consult scientific databases and publications for the most current information.

CP-944629: A Potential Anti-Tumor Agent Targeting the p38α MAPK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the compound CP-944629 and the broader field of p38 MAPK inhibition in oncology. This compound is not currently marketed as an anti-tumor agent, and its clinical efficacy in cancer has not been established. This guide is intended for informational and research purposes only.

Introduction

This compound is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α). While not extensively characterized in the context of oncology, its specific mechanism of action warrants consideration of its potential as an anti-tumor agent. The p38 MAPK signaling pathway plays a complex and often contradictory role in cancer, implicated in both tumor suppression and progression. This dual functionality makes p38α a compelling, albeit challenging, therapeutic target. This technical guide provides a comprehensive overview of this compound's known pharmacological profile, the rationale for its investigation as a potential anti-cancer therapeutic based on the role of p38α in tumorigenesis, and detailed experimental protocols for its preclinical evaluation.

Core Compound Data: this compound

The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity as a p38α inhibitor.

| Parameter | Value | Cell/System | Reference |

| p38α IC50 | 1.8 nM | In vitro kinase assay | [1] |

| Other Kinases IC50 | >10 µM | Panel of 26 kinases (including p38γ, p38δ, MKK1, ERK2, JNK) | [1] |

| TNF-α Production IC50 | 63 nM | Human whole blood (LPS-stimulated) | [1] |

| TNF-α Production IC50 | 8.3 nM | Isolated human mononuclear cells (LPS-stimulated) | [1] |

| In vivo TNF-α Production ED50 | 0.1 mg/kg p.o. | Rat (LPS-stimulated) | [1] |

| Oral Bioavailability (F) | 54% | Rat | [1] |

| Oral Bioavailability (F) | 66% | Monkey | [1] |

The p38 MAPK Signaling Pathway in Cancer: A Dual Role

The p38 MAPK pathway is a critical mediator of cellular responses to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and growth factors.[2] The pathway's role in cancer is highly context-dependent, acting as both a tumor suppressor and a promoter of tumor progression.[1][2][3][4]

Tumor Suppressive Functions:

-

Cell Cycle Arrest: p38 activation can induce cell cycle arrest at both the G1/S and G2/M phases, thereby preventing uncontrolled proliferation.[1]

-

Apoptosis: In response to cellular stress, such as that induced by chemotherapy, p38 can promote programmed cell death.[1][5]

-

Inhibition of Transformation: The p38 pathway can inhibit Ras-induced transformation, a key event in the development of many cancers.[1]

Tumor Promoting Functions:

-

Enhanced Survival: In certain contexts, p38 signaling can promote cancer cell survival, contributing to resistance to therapy.[1][6]

-

Invasion and Metastasis: p38α has been implicated in the regulation of matrix metalloproteinases and other factors that facilitate tumor cell invasion and metastasis.[5]

-

Angiogenesis: The p38 pathway can contribute to the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]

-

Inflammation: Chronic inflammation is a known driver of cancer, and p38 plays a key role in mediating inflammatory responses.[3]

This dual role of p38α suggests that its inhibition could be beneficial in cancers where its pro-tumorigenic functions are dominant.

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of this compound as a potential anti-tumor agent.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α and other kinases.

Materials:

-

Recombinant human p38α enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

ATP

-

Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

This compound (serially diluted)

-

[γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant p38α enzyme, and the substrate peptide.

-

Add serial dilutions of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Alternatively, use a non-radioactive method like the ADP-Glo™ assay to measure ADP production, which is proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (serially diluted)

-

96-well cell culture plates

-

MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent and selective inhibitor of p38α with a pharmacological profile that suggests its potential as a therapeutic agent in diseases where p38α is a key driver. While its role in oncology is yet to be defined, the intricate involvement of the p38 MAPK pathway in various aspects of tumorigenesis provides a strong rationale for its investigation as an anti-tumor agent. The dual nature of p38 signaling in cancer necessitates a careful selection of tumor types and patient populations for potential clinical development. Further preclinical studies are warranted to elucidate the anti-cancer efficacy of this compound and to identify predictive biomarkers for patient stratification. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such investigations.

References

- 1. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 6. aacrjournals.org [aacrjournals.org]

The Nexus of p38 MAPK Signaling and Topoisomerase-Mediated DNA Damage: A Technical Overview

For Immediate Release

A Deep Dive into the Cellular Stress Response Pathways at the Intersection of Kinase Inhibition and DNA Topology

This technical guide addresses the proposed topic of CP-944629 and its role in DNA topoisomerase inhibition. Extensive investigation of the scientific literature reveals no direct evidence of this compound acting as an inhibitor of DNA topoisomerases. This compound is well-characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha, with an IC50 of 3.2 nM.[1] The available data, therefore, does not support the creation of a whitepaper on the direct inhibition of DNA topoisomerases by this compound.

However, an important and clinically relevant indirect relationship exists between the p38 MAPK pathway and the cellular consequences of DNA topoisomerase inhibition. This guide will, therefore, provide an in-depth exploration of this intersection, focusing on the role of p38 MAPK signaling in the cellular response to DNA damage induced by topoisomerase inhibitors. This information is critical for researchers, scientists, and drug development professionals working in the fields of oncology and cellular stress responses.

The p38 MAPK Pathway: A Key Regulator of Cellular Stress Response

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular and intracellular stresses, including inflammatory cytokines, osmotic shock, and, notably, DNA damage.[2][][4] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell cycle arrest, and cell differentiation.[2][5][6] The activation of the p38 MAPK pathway is a key cellular defense mechanism against genotoxic stress.

Topoisomerase Inhibition as a Trigger for the p38 MAPK-Mediated DNA Damage Response

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7][8] Inhibitors of these enzymes are a cornerstone of cancer chemotherapy.[8][9][10] These inhibitors can be broadly classified into two categories:

-

Topoisomerase Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex between the topoisomerase and DNA, leading to DNA strand breaks.[9]

-

Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without stabilizing the cleavage complex.

The DNA double-strand breaks induced by topoisomerase poisons are a potent trigger for the DNA damage response (DDR). Several studies have demonstrated that treatment of cells with topoisomerase II inhibitors leads to the activation of the p38 MAPK pathway.[11] This activation is a crucial component of the cellular response to this form of genotoxic stress, often leading to cell cycle arrest or apoptosis.[4][11]

Signaling Pathway: From Topoisomerase Inhibition to p38 Activation

The following diagram illustrates the signaling cascade from the induction of DNA damage by topoisomerase II inhibitors to the activation of the p38 MAPK pathway.

Quantitative Data and Experimental Protocols

Due to the absence of studies directly investigating this compound as a topoisomerase inhibitor, there is no quantitative data (e.g., IC50 values) for the direct inhibition of topoisomerases by this compound.

However, for researchers interested in exploring the interplay between p38 inhibition and topoisomerase-induced DNA damage, the following experimental approaches are recommended.

Topoisomerase Activity Assays

Standard assays to measure the activity of topoisomerases in vitro include:

-

Topoisomerase I: Relaxation of supercoiled plasmid DNA. The conversion of supercoiled DNA to its relaxed form can be visualized by agarose gel electrophoresis.

-

Topoisomerase II: Decatenation of kinetoplast DNA (kDNA). Topoisomerase II disentangles the interlocked DNA circles of kDNA, and the resulting minicircles can be separated from the kDNA network by gel electrophoresis.

Cellular Assays for DNA Damage and p38 Activation

To investigate the cellular response to topoisomerase inhibition and the role of p38, the following workflow can be employed:

Conclusion and Future Directions

Future research should focus on elucidating the precise role of p38 MAPK signaling in the context of different topoisomerase inhibitors and in various cancer types. Such studies will be instrumental in designing rational combination therapies that could enhance the therapeutic index of existing anticancer drugs. The logical relationship for a potential therapeutic strategy is outlined below.

References

- 1. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 MAP-kinases pathway regulation, function and role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of the MAPK Signaling, Topoisomerase and Dietary Bioactives in Controlling Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 7. DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CP-944629 (CAS Number 668990-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-944629 is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α). This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and key preclinical data. Detailed experimental methodologies for relevant assays are described, and quantitative data are presented in structured tables for clarity. Signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of its biological context and evaluation process. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of p38α inhibition.

Introduction

This compound, with CAS number 668990-94-1, has been identified as a highly potent and selective inhibitor of p38α kinase. The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in various inflammatory diseases and other pathological conditions. By selectively targeting p38α, this compound offers a promising therapeutic strategy for mitigating the downstream effects of this signaling cascade, such as the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Initial investigations have also suggested a potential role for this compound in other therapeutic areas, including oncology and spinal muscular atrophy (SMA), although the latter application is less established. This guide will delve into the available technical data to provide a thorough understanding of this investigational compound.

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of the p38α kinase. The p38 MAPK signaling cascade is a three-tiered pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). Upon activation by upstream stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, MAP3Ks phosphorylate and activate MAP2Ks (MKK3 and MKK6), which in turn dually phosphorylate and activate p38α on threonine and tyrosine residues within a conserved TGY motif.

Activated p38α then phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the regulation of gene expression and the production of inflammatory mediators. This compound, by binding to the ATP-binding pocket of p38α, prevents the phosphorylation of its downstream targets, thereby attenuating the inflammatory response.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by this compound.

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Pharmacological Profile

Potency and Selectivity

This compound is a highly potent inhibitor of p38α. In vitro kinase assays have demonstrated its ability to inhibit the enzyme at nanomolar concentrations. Furthermore, it exhibits excellent selectivity for p38α over other related kinases, which is a critical attribute for minimizing off-target effects.

| Parameter | Value | Assay System |

| p38α IC50 | 1.8 nM | In vitro kinase assay |

| p38γ IC50 | >10 µM | In vitro kinase assay |

| p38δ IC50 | >10 µM | In vitro kinase assay |

| Selectivity Panel | No significant inhibition of 26 other kinases at concentrations up to 10 µM | Kinase selectivity profiling |

Table 1: In Vitro Potency and Selectivity of this compound.

Cellular Activity

The inhibitory effect of this compound on p38α translates to potent activity in cellular assays. It effectively inhibits the production of TNF-α in response to lipopolysaccharide (LPS) stimulation in both human whole blood and isolated peripheral blood mononuclear cells (PBMCs).

| Parameter | Value | Cell System |

| TNF-α IC50 | 63 nM | Human whole blood |

| TNF-α IC50 | 8.3 nM | Human isolated mononuclear cells |

Table 2: Cellular Activity of this compound in TNF-α Production Assays.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Oral administration of the compound effectively inhibits LPS-induced TNF-α production in rats.

| Parameter | Value | Animal Model |

| ED50 (p.o.) | 0.1 mg/kg | Rat |

Table 3: In Vivo Efficacy of this compound.

Preclinical Pharmacokinetics

This compound has shown favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.

| Species | Oral Bioavailability (F%) |

| Rat | 54% |

| Monkey | 66% |

Table 4: Oral Bioavailability of this compound in Preclinical Species.

Experimental Protocols

In Vitro p38α Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p38α kinase.

Caption: General Workflow for an In Vitro p38α Kinase Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound stock to achieve the desired concentration range.

-

Prepare the kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.

-

Dilute the p38α enzyme and its substrate (e.g., a peptide substrate like ATF2) in the kinase buffer.

-

Prepare the ATP solution in the kinase buffer.

-

-

Assay Procedure:

-

Add the diluted compound or vehicle control to the wells of a microplate.

-

Add the p38α enzyme and substrate mixture to the wells.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ which measures ADP formation, or a technology like HTRF® that uses specific antibodies to detect the phosphorylated product.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

TNF-α Release Assay in Human Whole Blood

This protocol outlines a general procedure for measuring the inhibitory effect of a compound on LPS-induced TNF-α production in human whole blood.

Caption: General Workflow for a TNF-α Release Assay in Human Whole Blood.

Methodology:

-

Sample and Compound Preparation:

-

Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Prepare serial dilutions of this compound in a suitable vehicle.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted compound or vehicle control.

-

Add the fresh whole blood to each well.

-

Pre-incubate the plate for a short period (e.g., 30 minutes) at 37°C.

-

Add lipopolysaccharide (LPS) to each well to stimulate TNF-α production (final concentration typically 10-100 ng/mL).

-

Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Measurement and Analysis:

-

Centrifuge the plate to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit or a homogeneous assay technology like HTRF®, following the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Potential Therapeutic Applications

The primary therapeutic rationale for a p38α inhibitor like this compound is in the treatment of inflammatory diseases. Given its potent inhibition of TNF-α production, it could be explored for conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The mention of its potential use in cancer and spinal muscular atrophy suggests broader investigational avenues. In oncology, p38α has been implicated in processes like cell survival, migration, and invasion. For spinal muscular atrophy, the connection is less direct but may involve modulation of pathways that affect motor neuron survival or the expression of the SMN protein. However, further preclinical data are needed to substantiate these potential applications.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of p38α kinase. Its strong inhibitory effect on TNF-α production in both in vitro and in vivo models highlights its potential as a therapeutic agent for inflammatory diseases. The comprehensive data presented in this guide, including its pharmacological profile and detailed experimental methodologies, provide a solid foundation for further research and development of this compound. Future studies should focus on elucidating its efficacy in various disease models, further characterizing its safety profile, and exploring its potential in other therapeutic areas. As of the current date, there is no publicly available information on clinical trials for this compound.

Unraveling the Structure-Activity Relationship of CP-944629: A Deep Dive for Drug Development Professionals

An extensive search of publicly available scientific literature and databases has revealed no specific information pertaining to a compound designated as "CP-944629." This suggests that the compound may be an internal designation not yet disclosed in public research, a novel and very recent discovery pending publication, or potentially a misidentified compound number.

The "CP-" prefix is commonly used by pharmaceutical companies, such as Pfizer, to designate investigational compounds. For instance, compounds like CP-122721, a neurokinin-1 (NK-1) receptor antagonist, and CP-101606, a selective NMDA receptor antagonist, have been subjects of scientific publications.[1][2] However, no such documentation could be located for this compound.

Without access to the chemical structure and biological data of this compound, a detailed analysis of its structure-activity relationship (SAR) is not possible. The core of SAR studies lies in systematically modifying the chemical structure of a lead compound and observing the corresponding changes in its biological activity. This process is fundamental to optimizing drug candidates for improved potency, selectivity, and pharmacokinetic properties.

To proceed with a comprehensive technical guide as requested, the correct and publicly available designation or the chemical structure of the compound of interest is required. Should this information become available, a thorough analysis would typically involve the following sections:

Core Scaffold and Pharmacophore Analysis

A foundational aspect of the SAR study would be the identification of the core chemical scaffold of this compound and the key functional groups responsible for its biological activity (the pharmacophore). This would involve a detailed examination of its three-dimensional structure and its interaction with its biological target.

Tabular Summary of Quantitative SAR Data

The heart of a technical guide on SAR is the clear and concise presentation of quantitative data. This would be organized into tables to facilitate comparison of analogs.

Table 1: In Vitro Potency and Selectivity of this compound Analogs

| Compound ID | Modification from this compound | Target Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Selectivity vs. Off-Target(s) (Fold) |

| This compound | - | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Analog 1 | [e.g., R1 = CH3] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Analog 2 | [e.g., R2 = Cl] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Analog 3 | [e.g., Aromatic ring substitution] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

Table 2: In Vivo Efficacy of Key this compound Analogs

| Compound ID | Animal Model | Dose (mg/kg) | Route of Administration | Efficacy Endpoint (% inhibition, etc.) |

| This compound | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Analog X | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation of the data, detailed methodologies for key experiments would be provided.

Radioligand Binding Assay

This protocol would detail the preparation of cell membranes or purified receptors, the radioligand used, incubation conditions (buffer composition, temperature, and time), the method for separating bound from free radioligand, and the technique for quantifying radioactivity.

Functional Assays

Depending on the target, this could include protocols for enzyme inhibition assays, second messenger accumulation assays (e.g., cAMP or calcium flux), or reporter gene assays. The protocol would specify cell lines, reagents, stimulation conditions, and detection methods.

In Vivo Models

A description of the animal models used to assess the efficacy of this compound and its analogs would be provided. This would include details on the species and strain of animals, the disease induction method, dosing regimen, and the endpoints measured.

Visualizing Molecular Interactions and Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Signaling Pathway of the Target

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow for SAR Screening

Caption: General workflow for a structure-activity relationship study.

References

Methodological & Application

Application Notes and Protocols for CP-944629 in Cell Culture

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

CP-944629 is a research compound of interest for its potential applications in cell biology and drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cellular processes.

Mechanism of Action

Currently, publicly available scientific literature does not provide specific details on the precise mechanism of action for this compound. Researchers are encouraged to perform target identification and validation studies to elucidate its molecular targets and signaling pathways.

Data Presentation

Due to the limited availability of public data, a comprehensive summary of quantitative data such as IC50 values, effective concentrations, and treatment durations in various cell lines is not possible at this time. Researchers are advised to perform dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell models.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound in cell culture. It is crucial to optimize these protocols for specific cell types and experimental questions.

General Cell Culture and Maintenance

Standard aseptic techniques should be followed for all cell culture procedures.

-

Cell Thawing:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture vessel.

-

-

Cell Passaging:

-

Monitor cell confluency daily. Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[1][2]

-

For adherent cells, wash with a balanced salt solution (without calcium and magnesium) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).[1]

-

Neutralize the dissociation reagent with complete growth medium and centrifuge the cells.

-

Resuspend the cell pellet in fresh medium and seed new culture vessels at the appropriate density.[2]

-

-

Cell Counting:

-

Perform cell counting using a hemocytometer or an automated cell counter.

-

Use a viability stain, such as trypan blue, to distinguish between live and dead cells.[1]

-

This compound Treatment Protocol

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.

-

-

Cell Seeding:

-

Treatment:

-

Remove the old medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration.

-

Endpoint Assays

A variety of assays can be used to assess the effects of this compound on cultured cells. The choice of assay will depend on the specific research question.

-

Cell Viability and Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to determine the effect of the compound on cell growth.

-

Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to investigate if the compound induces programmed cell death.

-

Cell Cycle Analysis: (e.g., Propidium iodide staining followed by flow cytometry) to determine if the compound affects cell cycle progression.

-

Western Blotting: To analyze changes in the expression levels of specific proteins involved in relevant signaling pathways.

-

Quantitative PCR (qPCR): To measure changes in gene expression levels.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for studying the effects of this compound and a hypothetical signaling pathway that could be investigated.

Experimental Workflow

Caption: General experimental workflow for this compound treatment in cell culture.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway modulated by this compound.

Disclaimer: The information provided in this document is for research purposes only. It is essential to consult relevant safety data sheets (SDS) for this compound and follow all applicable laboratory safety guidelines. The protocols provided are general recommendations and should be optimized for specific experimental needs.

References

Dissolving CP-944629 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of CP-944629, a potent p38α mitogen-activated protein kinase (MAPK) inhibitor, for in vivo research applications. The following sections offer guidance on solvent selection, formulation preparation, and administration for preclinical animal studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing a suitable in vivo formulation. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅F₃N₄O | Internal Data |

| Molecular Weight | 372.35 g/mol | Internal Data |

| Appearance | White to off-white solid | Internal Data |

| Solubility | Soluble in DMSO | Internal Data |

| pKa | Not available | - |

| LogP | Not available | - |

Recommended Protocol for Formulation of this compound for Oral Administration

Given that this compound is a small molecule inhibitor intended for oral administration, a common approach for poorly water-soluble compounds is to prepare a suspension. A vehicle containing a suspending agent like methylcellulose is often employed to ensure uniform dosing.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), ACS grade or higher

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

-

Sterile tubes (e.g., 1.5 mL or 15 mL conical tubes)

-

Pipettes and sterile tips

Experimental Protocol

-

Preparation of 0.5% Methylcellulose Vehicle:

-

Weigh the appropriate amount of methylcellulose powder.

-

Heat approximately one-third of the required volume of sterile water to 60-70°C.

-

Add the methylcellulose powder to the hot water and stir until it is thoroughly wetted.

-

Add the remaining two-thirds of the sterile water as cold water (2-8°C) or ice.

-

Continue to stir the mixture at a low temperature until a clear, viscous solution is formed.

-

Store the 0.5% methylcellulose solution at 2-8°C.

-

-

Dissolution of this compound:

-

Accurately weigh the required amount of this compound powder.

-

To aid in the initial dispersion, first, dissolve the this compound in a minimal amount of DMSO. A common starting point is to use a volume of DMSO that results in a high-concentration stock solution (e.g., 10-50 mg/mL). It is crucial to use the smallest volume of DMSO possible, as it can be toxic to animals at higher concentrations.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.

-

-

Preparation of the Final Dosing Suspension:

-

While vortexing the 0.5% methylcellulose vehicle, slowly add the this compound/DMSO stock solution to the desired final concentration. For example, to prepare a 1 mg/mL suspension, add the appropriate volume of the stock solution to the methylcellulose vehicle.

-

Continue to vortex the suspension for 5-10 minutes to ensure a homogenous mixture.

-

Visually inspect the suspension for any undissolved particles. A well-prepared suspension should appear uniform.

-

-

Administration:

-

The resulting suspension can be administered to animals via oral gavage.

-

It is essential to keep the suspension continuously mixed (e.g., using a stir plate or by vortexing between doses) during administration to prevent settling of the compound and ensure accurate dosing.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 10 mg/mL | Dependent on the required dose (mg/kg) and dosing volume. |

| DMSO Concentration | < 5% of total volume | To minimize potential toxicity. |

| Methylcellulose Conc. | 0.5% (w/v) | A commonly used suspending agent. |

| Dosing Volume (Mouse) | 5 - 10 mL/kg | Standard for oral gavage in mice. |

| Dosing Volume (Rat) | 5 - 10 mL/kg | Standard for oral gavage in rats. |

Experimental Workflow Diagram

Caption: Workflow for preparing and administering this compound.

Signaling Pathway of p38 MAPK Inhibition

This compound is an inhibitor of the p38α MAPK signaling pathway, which plays a crucial role in the cellular response to stress and inflammation.

Caption: Inhibition of the p38 MAPK pathway by this compound.

Important Considerations

-

Vehicle Selection: While a methylcellulose-based suspension is a common and generally well-tolerated choice, other vehicles such as polyethylene glycol (PEG), corn oil, or other pharmaceutically acceptable excipients may also be suitable. The optimal vehicle should be determined based on the specific experimental requirements and preliminary formulation screening.

-

Stability: The stability of the this compound suspension should be assessed, especially if it is to be stored before use. It is recommended to prepare the formulation fresh for each experiment.

-

Toxicity: The potential toxicity of the vehicle, particularly if using co-solvents like DMSO, should be considered. It is advisable to run a vehicle-only control group in in vivo studies.

-

Pilot Studies: Before commencing large-scale in vivo experiments, it is prudent to conduct a small pilot study to assess the tolerability and pharmacokinetics of the chosen formulation of this compound in the animal model of interest.

Application Notes and Protocols for a Novel Serotonin 1B Receptor Agonist in Mouse Models

Disclaimer: Information regarding the specific compound CP-944629 is not available in the public domain. The following application notes and protocols are a generalized template based on the pharmacological class of serotonin 1B (5-HT1B) receptor agonists and are intended to serve as a starting point for researchers. Dosages and specific experimental parameters will need to be determined empirically for this compound.

Introduction

This document provides a comprehensive guide for the in vivo application of a novel serotonin 1B (5-HT1B) receptor agonist, exemplified by the hypothetical compound this compound, in mouse models. Serotonin 1B receptors are G-protein coupled receptors that are primarily expressed in the central nervous system and are involved in the regulation of mood, anxiety, and aggression. Agonism of the 5-HT1B receptor has been shown to modulate neurotransmitter release, offering therapeutic potential for various neurological and psychiatric disorders. These protocols are designed for researchers in neuroscience, pharmacology, and drug development.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following tables provide a template for organizing experimentally determined data. The values provided are hypothetical and based on typical ranges for similar compounds.

Table 1: Dose-Response Relationship for a Hypothetical 5-HT1B Agonist in a Behavioral Assay (e.g., Resident-Intruder Test)

| Dosage (mg/kg, i.p.) | N | Latency to First Attack (s) | Total Attack Duration (s) |

| Vehicle (Saline) | 10 | 120 ± 15 | 60 ± 10 |

| 0.1 | 10 | 180 ± 20 | 45 ± 8 |

| 1.0 | 10 | 300 ± 30 | 20 ± 5 |

| 10 | 10 | 450 ± 40 | 5 ± 2 |

Table 2: Pharmacokinetic Parameters of a Hypothetical 5-HT1B Agonist in Mice

| Parameter | Intravenous (1 mg/kg) | Intraperitoneal (5 mg/kg) | Oral (10 mg/kg) |

| Cmax | 150 ng/mL | 80 ng/mL | 30 ng/mL |

| Tmax | 5 min | 30 min | 60 min |

| t1/2 | 2 hours | 2.5 hours | 3 hours |

| Bioavailability (%) | 100 | 60 | 25 |

| Brain/Plasma Ratio | 1.5 | 1.2 | 0.8 |

Experimental Protocols

Drug Preparation

-

Vehicle Selection: For initial studies, sterile saline (0.9% NaCl) is a common vehicle for intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) administrations. For oral (p.o.) administration, a solution or suspension in water, saline, or a vehicle like 0.5% methylcellulose may be appropriate. Solubility of the compound must be determined first.

-

Preparation of Stock Solution:

-

Weigh the required amount of the 5-HT1B agonist powder using a calibrated analytical balance.

-

Dissolve in the chosen vehicle to create a stock solution of a known concentration (e.g., 10 mg/mL).

-

Ensure complete dissolution. Sonication or gentle heating may be required, but stability under these conditions should be verified.

-

Sterile filter the solution through a 0.22 µm filter for parenteral administration.

-

-

Preparation of Dosing Solutions:

-

Dilute the stock solution with the appropriate vehicle to achieve the final desired concentrations for injection.

-

Calculate the injection volume based on the animal's body weight and the desired dose (mg/kg). A typical injection volume for mice is 5-10 mL/kg.

-

Administration Routes

-

Intraperitoneal (i.p.) Injection: This is a common route for systemic drug administration in mice.

-

Restrain the mouse by scruffing the neck and securing the tail.

-

Tilt the mouse slightly head-down.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement.

-

Inject the solution slowly.

-

-

Intravenous (i.v.) Injection: Typically administered via the lateral tail vein for rapid systemic distribution.

-

Place the mouse in a restraining device that allows access to the tail.

-

Warm the tail with a heat lamp or warm water to dilate the veins.

-

Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.

-

Successful entry is often indicated by a flash of blood in the needle hub.

-

Inject the solution slowly.

-

-

Oral Gavage (p.o.): Used for direct administration to the stomach.

-

Restrain the mouse firmly.

-

Use a flexible gavage needle of appropriate size for the mouse.

-

Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach.

-

Administer the solution slowly.

-

Behavioral Assessment: Resident-Intruder Test

This test is used to assess aggressive behavior, which can be modulated by 5-HT1B receptor agonists.

-

Animals: Male mice are typically used. House them individually for at least two weeks to establish residency.

-

Procedure:

-

Administer the 5-HT1B agonist or vehicle to the resident mouse.

-

After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), introduce a smaller, unfamiliar male mouse (the "intruder") into the resident's home cage.

-

Record the interaction for a set period (e.g., 10 minutes).

-

Score behaviors such as latency to the first attack, total duration of fighting, and number of attacks.

-

Diagrams

Caption: Simplified signaling pathway of a 5-HT1B receptor agonist.

Caption: General experimental workflow for in vivo mouse studies.

Application Notes and Protocols for CP-944629: A Potent p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-944629 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. As such, it plays a central role in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancer. This compound, by targeting p38α, offers a valuable tool for investigating the physiological and pathological roles of this pathway and presents a potential therapeutic agent for a range of human diseases.

Initial computational predictions suggested that this compound might also act as a topoisomerase inhibitor, thereby blocking DNA transcription. However, to date, there is a lack of direct experimental evidence to support this hypothesis. The primary and well-documented mechanism of action for this compound is the inhibition of p38α MAPK.

These application notes provide detailed experimental designs and protocols for studying the effects of this compound, focusing on its established role as a p38α MAPK inhibitor.

Quantitative Data Summary

The inhibitory activity of this compound against p38α MAPK has been quantified, providing key data for experimental design.

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| This compound | p38α MAPK | 3.2 | Cell-free kinase assay | [1] |

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro Assays

1. p38 MAPK Kinase Assay (Cell-Free)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified p38α MAPK.

-

Principle: A radioactive or fluorescence-based assay to quantify the phosphorylation of a specific p38 MAPK substrate (e.g., ATF2) by recombinant p38α enzyme in the presence and absence of this compound.

-

Materials:

-

Recombinant active p38α MAPK enzyme

-

ATF2 (or other suitable substrate)

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for fluorescence-based assays)

-

Kinase assay buffer

-

96-well plates

-

Phosphorimager or fluorescence plate reader

-

-

Procedure:

-